Methyl 4-methoxy-3-({[1-(thiophen-3-yl)cyclopropyl]methyl}sulfamoyl)benzoate
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Overview
Description
Methyl 4-methoxy-3-({[1-(thiophen-3-yl)cyclopropyl]methyl}sulfamoyl)benzoate is a complex organic compound that features a benzoate ester, a methoxy group, and a sulfamoyl group attached to a cyclopropyl ring with a thiophene substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-methoxy-3-({[1-(thiophen-3-yl)cyclopropyl]methyl}sulfamoyl)benzoate typically involves multiple steps, including the formation of the benzoate ester, introduction of the methoxy group, and the attachment of the sulfamoyl group. The thiophene ring is introduced through a cyclopropyl intermediate. Common reagents used in these reactions include sulfur, α-methylene carbonyl compounds, and α-cyano esters .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-methoxy-3-({[1-(thiophen-3-yl)cyclopropyl]methyl}sulfamoyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The methoxy and sulfamoyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Methyl 4-methoxy-3-({[1-(thiophen-3-yl)cyclopropyl]methyl}sulfamoyl)benzoate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may have potential as a biochemical probe or as a starting material for the synthesis of biologically active molecules.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: The compound’s unique structural features make it useful in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 4-methoxy-3-({[1-(thiophen-3-yl)cyclopropyl]methyl}sulfamoyl)benzoate involves its interaction with specific molecular targets and pathways. The sulfamoyl group may interact with enzymes or receptors, modulating their activity. The thiophene ring can participate in π-π interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like suprofen and articaine, which contain thiophene rings, exhibit various pharmacological properties.
Benzoate Esters: Similar compounds include methyl benzoate and ethyl benzoate, which are used in flavorings and fragrances.
Uniqueness
Methyl 4-methoxy-3-({[1-(thiophen-3-yl)cyclopropyl]methyl}sulfamoyl)benzoate is unique due to its combination of a benzoate ester, methoxy group, sulfamoyl group, and thiophene ring
Properties
IUPAC Name |
methyl 4-methoxy-3-[(1-thiophen-3-ylcyclopropyl)methylsulfamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO5S2/c1-22-14-4-3-12(16(19)23-2)9-15(14)25(20,21)18-11-17(6-7-17)13-5-8-24-10-13/h3-5,8-10,18H,6-7,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVKLSTQNTFVQKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC)S(=O)(=O)NCC2(CC2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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